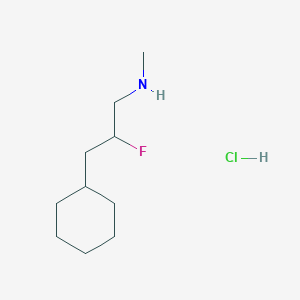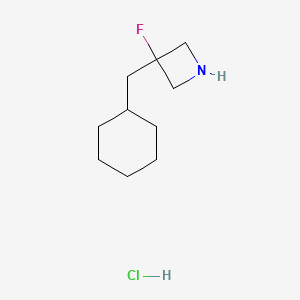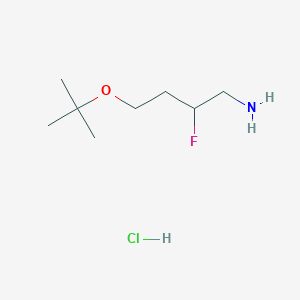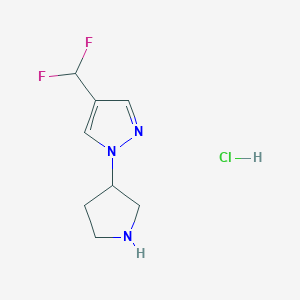
4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
Vue d'ensemble
Description
“4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride” is a chemical compound with the molecular formula C8H12ClF2N3. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyrrolidine ring, which is a type of saturated heterocycle .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of these rings can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- Acid-catalyzed Reactions : Research has shown that pyrazolo[1,5-a]pyridines, including derivatives similar to the target compound, undergo various transformations under acid-catalyzed conditions, leading to the formation of bis(pyrazolo[1,5-a]pyrid-3-yl)benzyl ethers and phenylbis(pyrazolo[1,5-a]pyrid-3-yl)methanes, depending on the substituents and reaction conditions (Miki et al., 1988).
- Regioselectivity in Synthesis : Studies on the synthesis of pyrazoles have demonstrated the impact of reaction media and conditions on regioselectivity, producing a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles with varying selectivity, highlighting the synthetic versatility of pyrazole derivatives (Martins et al., 2012).
Luminescent Materials
- Organic Light Emitting Diodes (OLEDs) : Research into Pt(II) complexes with pyrazole chelates has explored their use in mechanoluminescent and efficient white OLEDs, demonstrating the potential of pyrazole derivatives for application in light-emitting devices. These studies emphasize the role of molecular structure in determining photophysical properties (Huang et al., 2013).
Biomedical Applications
- Antileishmanial Activity : Pyrazolopyridine derivatives have been synthesized and evaluated for their potential as anti-Leishmania drugs. The structure-activity relationship analysis of these compounds provides insights into their biological activity and the importance of hydrophobic and steric parameters (Mello et al., 2004).
Catalysis and Material Science
- Coordination Chemistry : The synthesis and coordination chemistry of pyrazolylpyridines and their derivatives have been extensively reviewed, highlighting their application in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Compounds : Novel oxadiazoles and pyridine derivatives related to natural products have been synthesized and assessed for their antitumor activity, demonstrating the potential of pyrazole-containing compounds in the development of new therapeutic agents (Maftei et al., 2016).
Propriétés
IUPAC Name |
4-(difluoromethyl)-1-pyrrolidin-3-ylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3.ClH/c9-8(10)6-3-12-13(5-6)7-1-2-11-4-7;/h3,5,7-8,11H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXMPOROJJBFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethyl)-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



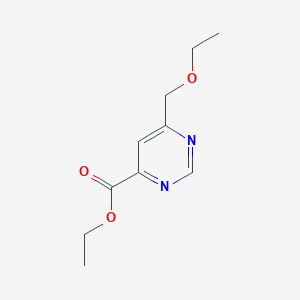
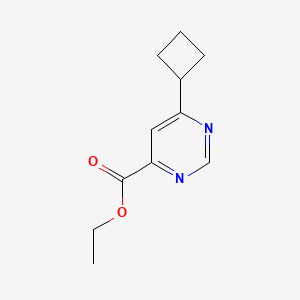
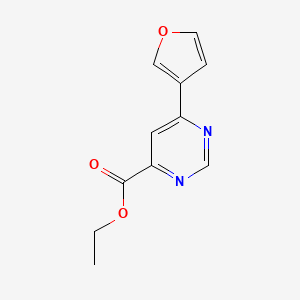
![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)
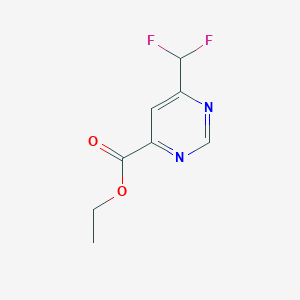
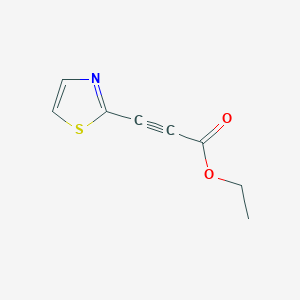
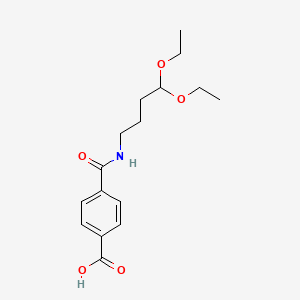
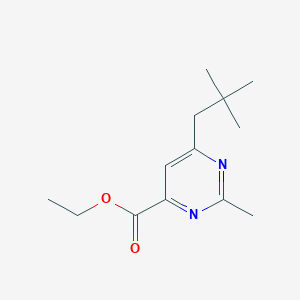
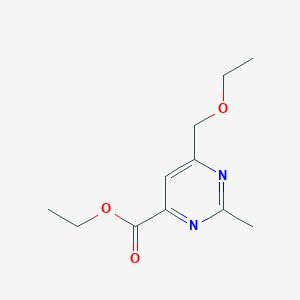
![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)
![3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492246.png)
